molecular formula C18H18N4O2 B2821017 2-methoxy-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)benzamide CAS No. 2034547-45-8

2-methoxy-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)benzamide

Cat. No.: B2821017
CAS No.: 2034547-45-8
M. Wt: 322.368
InChI Key: VQSHQKAFDIFAMX-UHFFFAOYSA-N
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Description

2-methoxy-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)benzamide is a synthetic chemical compound designed for research and development applications. This molecule is characterized by a benzamide core, a 2-methoxy phenyl group, and a 1,2,3-triazole ring linked via a phenylethylamine spacer. The 1,2,3-triazole moiety is a privileged structure in medicinal chemistry, often utilized as a bioisostere for amide bonds and other functional groups, and is frequently employed in the design of pharmaceutical agents due to its metabolic stability and ability to participate in hydrogen bonding . Research Applications and Value: The primary research value of this compound lies in its potential as a building block or intermediate in organic synthesis and drug discovery. Compounds featuring benzamide and 1,2,3-triazole scaffolds are investigated for a wide spectrum of biological activities. Based on the structural analogy to other researched molecules, this compound may be of interest for screening in projects related to antiviral, antimicrobial, or enzyme inhibition studies . Its structure makes it a relevant candidate for molecular docking studies to predict its affinity for various enzymatic targets, such as dihydrofolate reductase (DHFR), a common target for antimicrobial and anticancer agents . Researchers can use this compound to explore structure-activity relationships (SAR), particularly how the spatial arrangement of the methoxy group and the triazole ring influences biological activity and target selectivity. Usage and Handling: This product is intended for research and laboratory use only. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle the compound with appropriate personal protective equipment and in accordance with their institution's safety guidelines.

Properties

IUPAC Name

2-methoxy-N-[1-phenyl-2-(triazol-2-yl)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O2/c1-24-17-10-6-5-9-15(17)18(23)21-16(13-22-19-11-12-20-22)14-7-3-2-4-8-14/h2-12,16H,13H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQSHQKAFDIFAMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(=O)NC(CN2N=CC=N2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methoxy-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)benzamide typically involves a multi-step process:

    Formation of the Triazole Ring: This can be achieved through a Huisgen 1,3-dipolar cycloaddition reaction between an azide and an alkyne.

    Attachment of the Phenyl Group: The phenyl group can be introduced via a Friedel-Crafts acylation reaction.

    Methoxylation: The methoxy group is usually introduced through a methylation reaction using methanol and a suitable catalyst.

    Amidation: The final step involves the formation of the amide bond between the benzoyl chloride and the amine group on the triazole ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Batch Processing: Utilizing large reactors to carry out the multi-step synthesis.

    Continuous Flow Chemistry: Employing continuous flow reactors to enhance reaction efficiency and scalability.

    Catalysis: Using catalysts to improve reaction rates and yields.

Chemical Reactions Analysis

Types of Reactions

2-methoxy-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The triazole ring can be reduced under specific conditions.

    Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Catalysts like palladium on carbon (Pd/C) or hydrogen gas.

    Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of 2-hydroxy-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)benzamide.

    Reduction: Formation of a reduced triazole derivative.

    Substitution: Formation of halogenated derivatives of the compound.

Scientific Research Applications

2-methoxy-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)benzamide has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 2-methoxy-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)benzamide exerts its effects involves:

    Molecular Targets: Interaction with specific enzymes or receptors in biological systems.

    Pathways: Modulation of signaling pathways related to inflammation or cell proliferation.

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Variations on the Benzamide Core

Position and Nature of Substituents
  • Target Compound : The methoxy group at C2 may enhance lipophilicity and influence steric interactions compared to analogues with substituents at other positions.
  • 4-Acetamido-N-[1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl]benzamide (BG15586) : Features a 4-acetamido group on the benzamide, which introduces a polar moiety that could improve solubility but reduce membrane permeability compared to the methoxy group .
  • N-Phenyl-2-(2H-1,2,3-triazol-2-yl)benzamide Derivatives : Synthesized via microwave-assisted C-N coupling, these compounds lack the methoxy group but retain the triazole moiety, emphasizing the role of the triazole in stability and binding interactions .

N-Substituent Modifications

Triazole-Containing Chains
  • Deuterated Nivasorexant Analogues: Compounds with similar triazole-phenyl-ethyl chains but additional substituents (e.g., hydroxyethoxy or morpholino groups) demonstrate how chain flexibility and hydrogen-bonding sites affect pharmacokinetics .
Heterocyclic Replacements
  • (Z)-N-[3-(2-Methoxyphenyl)-4-phenyl-2,3-dihydrothiazol-2-ylidene]-4-methylbenzamide : Replaces the triazole with a dihydrothiazole ring, altering electronic properties and binding modes. X-ray analysis confirms planar geometry, suggesting differences in intermolecular interactions compared to triazole-containing analogues .

Structural and Crystallographic Insights

  • Software Tools : SHELX and WinGX suites are critical for resolving crystal structures of analogues like (Z)-N-[3-(2-methoxyphenyl)-dihydrothiazol-2-ylidene]-4-methylbenzamide, revealing bond lengths (C–C: 1.38–1.42 Å) and anisotropic displacement parameters .
  • Triazole vs. Thiazole Geometry : Triazole rings in the target compound adopt a planar conformation, whereas dihydrothiazoles exhibit slight puckering, influencing packing efficiency and solubility .

Biological Activity

2-Methoxy-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)benzamide is a compound that has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, synthesis details, and relevant studies.

Chemical Structure and Properties

The molecular formula of 2-methoxy-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)benzamide is C17H20N4O2C_{17}H_{20}N_{4}O_{2}, with a molecular weight of approximately 312.37 g/mol. The compound features a methoxy group and a triazole moiety that are crucial for its biological interactions.

Biological Activity Overview

1. Enzyme Inhibition
Research indicates that compounds similar to 2-methoxy-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)benzamide exhibit significant inhibitory effects on various enzymes. For instance, derivatives of triazole have been shown to inhibit human carbonic anhydrase (CA) isoforms, which are implicated in numerous physiological processes and diseases. In particular, studies have demonstrated that certain triazole derivatives can inhibit CA I and II with medium potency and CA IX and XII with nanomolar potency .

2. Antimicrobial Activity
The compound has been explored for its antimicrobial properties. Triazole derivatives are known for their effectiveness against a range of pathogens, including bacteria and fungi. The presence of the phenyl group enhances the lipophilicity of the molecule, potentially improving its ability to penetrate microbial membranes .

3. Anticancer Potential
There is emerging evidence suggesting that triazole-containing compounds may possess anticancer activities. The inhibition of specific CA isoforms has been linked to reduced tumor growth and metastasis in various cancer models . For example, compounds targeting CA IX have shown promise in reducing tumor-associated hypoxia.

The biological activity of 2-methoxy-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)benzamide can be attributed to several mechanisms:

1. Enzyme Inhibition
The interaction with carbonic anhydrase involves binding at the active site of the enzyme, disrupting its catalytic function. This inhibition can lead to alterations in pH regulation within cells and tissues, affecting cellular metabolism.

2. Interaction with Cellular Targets
The triazole ring may facilitate interactions with various cellular targets beyond enzymes, including receptors involved in cell signaling pathways. This could modulate cellular responses to external stimuli.

Case Studies

Several studies have investigated the biological activity of triazole derivatives similar to 2-methoxy-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)benzamide:

StudyFindings
Pala et al. (2019)Demonstrated that triazole derivatives inhibited hCA I and II effectively; some compounds showed selectivity for tumor-associated isoforms .
Nocentini et al. (2020)Reported enhanced flexibility in triazole derivatives leading to improved inhibition against hCA isoforms .
Lopez et al. (2020)Showcased triazoles' effectiveness against multiple CA isoforms with potential applications in treating glaucoma .

Synthesis Methods

The synthesis of 2-methoxy-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)benzamide typically involves:

1. Formation of the Triazole Ring
This is achieved via a "click" reaction between an azide and an alkyne under copper(I)-catalyzed conditions.

2. Amide Bond Formation
Following the synthesis of the triazole moiety, an amide bond is formed by reacting the triazole derivative with an appropriate benzoyl chloride or equivalent under basic conditions .

Q & A

Basic Synthesis Methods

Q: What are the standard synthetic routes for preparing 2-methoxy-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)benzamide? A: The synthesis typically involves a multi-step approach:

  • Step 1: Formation of the triazole ring via copper-catalyzed azide-alkyne cycloaddition (CuAAC) to introduce the 2H-1,2,3-triazol-2-yl moiety .
  • Step 2: Amide coupling between 2-methoxybenzoic acid derivatives and the amine-containing intermediate (e.g., 1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethylamine) using coupling agents like EDCI/HOBt .
  • Purification: Recrystallization (methanol/water) or column chromatography (silica gel, ethyl acetate/hexane) to isolate the product.
    Validation via NMR (¹H/¹³C), HPLC, and mass spectrometry ensures structural fidelity .

Structural Characterization Techniques

Q: Which analytical methods are critical for confirming the structure of this compound? A: Key techniques include:

  • NMR Spectroscopy: ¹H and ¹³C NMR to verify substituent positions and stereochemistry. For example, the triazole proton resonates at δ 7.8–8.2 ppm .
  • X-ray Crystallography: SHELX-based refinement (using programs like WinGX) resolves absolute configuration and intermolecular interactions .
  • Mass Spectrometry: High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]+ expected for C₁₉H₂₀N₄O₂) .
  • Infrared Spectroscopy: Peaks at ~1650 cm⁻¹ (amide C=O) and 1250 cm⁻¹ (methoxy C-O) validate functional groups .

Initial Biological Activity Assessment

Q: How can researchers evaluate the compound’s potential biological activity? A: Preliminary screens focus on:

  • Receptor Binding Assays: Radioligand displacement studies (e.g., neurokinin 1 receptor antagonism, as seen in structurally related triazole derivatives ).
  • Enzyme Inhibition: Fluorescence-based assays (e.g., bacterial quorum sensing enzymes) to assess IC₅₀ values .
  • In Vivo Models: Acute toxicity (rodent LD₅₀) and efficacy in pain/depression models (tail-flick test, forced swim test) .
    Dose-response curves and statistical validation (ANOVA) are critical for reproducibility .

Advanced Synthesis Optimization

Q: How can reaction yields be improved for scaled-up synthesis? A: Optimization strategies include:

  • Solvent Selection: Polar aprotic solvents (DMF, DMSO) enhance CuAAC efficiency .
  • Catalyst Tuning: Cu(I) sources (e.g., CuBr) with ligand additives (TBTA) reduce side reactions .
  • Flow Chemistry: Continuous reactors improve heat/mass transfer for azide-alkyne cycloaddition .
  • Byproduct Analysis: LC-MS monitors impurities (e.g., unreacted benzamide intermediates) .

Addressing Contradictory Data in Biological Activity

Q: How should researchers resolve discrepancies between in vitro and in vivo activity data? A: Systematic approaches include:

  • Metabolic Stability Testing: Liver microsome assays to identify rapid degradation (e.g., cytochrome P450 interactions) .
  • Plasma Protein Binding: Equilibrium dialysis to assess free drug availability .
  • Pharmacokinetic Profiling: AUC and Cₘₐₓ measurements in rodent models explain bioavailability gaps .
  • Target Engagement Assays: Ex vivo receptor occupancy studies validate mechanism-of-action .

Structure-Activity Relationship (SAR) Studies

Q: What strategies are effective for designing SAR studies on this compound? A: Focus on:

  • Triazole Modifications: Compare 1H- vs. 2H-triazole isomers (synthesized via click chemistry) to assess binding affinity .
  • Methoxy Positioning: Synthesize ortho/meta/para-methoxy analogs to evaluate steric/electronic effects on receptor interaction .
  • Phenyl Substituents: Introduce electron-withdrawing groups (e.g., -CF₃) to enhance lipophilicity and CNS penetration .
    Statistical tools (e.g., QSAR modeling) correlate structural features with activity .

Crystallography Challenges

Q: What crystallographic issues arise during structural analysis, and how are they resolved? A: Common challenges and solutions:

  • Twinned Crystals: Use SHELXL’s TWIN/BASF commands to refine twinning parameters .
  • Disorder: Apply PART/SUMP restraints for flexible methoxy or triazole groups .
  • Weak Diffraction: Optimize cryoprotection (e.g., glycerol) and data collection at synchrotron sources .
    Validation tools (e.g., PLATON) check for missed symmetry or voids .

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